3,4,2',4',6'-Pentamethoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGYMYAOVADOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345745 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-20-9 | |
| Record name | NSC 75527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076650209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,2 ,4 ,6 Pentamethoxychalcone and Its Derivatives
Claisen-Schmidt Condensation as a Primary Synthetic Route
The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis, involving the reaction between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a catalyst. wikipedia.orgslideshare.net This reaction is a type of crossed aldol (B89426) condensation and is widely utilized for its efficiency and versatility in creating the characteristic 1,3-diaryl-2-propen-1-one backbone of chalcones. wikipedia.orgslideshare.net For the synthesis of 3,4,2',4',6'-Pentamethoxychalcone, this reaction entails the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 2,4,6-trimethoxyacetophenone.
Base-Catalyzed Condensation Techniques
Base-catalyzed Claisen-Schmidt condensation is a frequently employed method for synthesizing chalcones. rsc.org This technique typically involves the use of strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695). researchgate.net The base facilitates the deprotonation of the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the chalcone.
In a typical procedure, equimolar amounts of the substituted acetophenone and benzaldehyde (B42025) are stirred in an ethanolic solution of a base at room temperature. rasayanjournal.co.innih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to afford the pure chalcone. nih.gov For instance, the synthesis of various chalcone derivatives has been reported using a 40% aqueous NaOH solution in methanol (B129727) at room temperature, with the reaction mixture stirred overnight. nih.gov Another study describes the synthesis of substituted chalcones from the corresponding acetophenone and benzaldehyde in the presence of 50% potassium hydroxide at room temperature. researchgate.net
Acid-Catalyzed Condensation Techniques
While less common than base-catalyzed methods, acid-catalyzed Claisen-Schmidt condensation offers an alternative route for chalcone synthesis. rsc.org In this approach, a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used as the catalyst. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of the ketone. Subsequent dehydration of the aldol intermediate leads to the formation of the chalcone. The choice between acid and base catalysis can depend on the specific substituents present on the aromatic rings of the reactants. For instance, Friedel-Crafts acylation, an acid-catalyzed reaction, is a key step in the synthesis of the precursor 1-(2,4,6-trimethoxyphenyl)ethanone from 1,3,5-trimethoxybenzene. nih.gov
Advanced Synthetic Strategies
To enhance reaction efficiency, yield, and to create novel chalcone derivatives with tailored properties, researchers have developed advanced synthetic strategies that go beyond traditional methods.
Microwave-Assisted Organic Synthesis for Chalcone Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the synthesis of chalcones. nih.govscholarsresearchlibrary.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. scholarsresearchlibrary.com
Several studies have demonstrated the successful application of microwave irradiation in the Claisen-Schmidt condensation for the synthesis of various chalcone derivatives. nih.govmdpi.com For example, morpholine-based chalcones have been synthesized by reacting 4-morpholinoacetophenone with substituted benzaldehydes in a basic ethanolic solvent at 80°C under microwave irradiation for just 1-2 minutes. mdpi.com This represents a significant time reduction compared to conventional methods which can take several hours. scholarsresearchlibrary.com The advantages of MAOS include not only speed but also the potential for better productivity due to the formation of fewer side products, simplifying the purification process. scholarsresearchlibrary.com
Molecular Hybridization Approaches in Chalcone Design
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound with potentially enhanced or synergistic biological activity. nih.gov In the context of chalcones, this approach has been used to develop novel derivatives with improved therapeutic potential.
For instance, chalcone moieties have been hybridized with other pharmacologically relevant scaffolds, such as those found in drugs like donepezil (B133215) and rivastigmine, to create new compounds with potential applications in the treatment of Alzheimer's disease. nih.gov This strategy aims to combine the structural features of the chalcone with those of the other molecule to target multiple biological pathways or to improve pharmacokinetic properties. The design of these hybrid molecules often involves linking the chalcone scaffold to another active moiety through a suitable linker. nih.gov
Derivatization Strategies for Structural Modification
The structural modification of the basic chalcone framework is a key strategy for exploring structure-activity relationships (SAR) and optimizing the biological activity of these compounds. Derivatization can involve introducing various substituents onto the aromatic rings or modifying the α,β-unsaturated ketone system.
Common derivatization strategies include:
Substitution on the Aromatic Rings: Introducing different functional groups, such as hydroxyl, methoxy (B1213986), or halogen groups, onto the two aromatic rings of the chalcone can significantly influence its electronic and steric properties, thereby affecting its biological activity. nih.gov For example, a series of 3',4',5'-trimethoxychalcone analogues with various substituents on the other aromatic ring were synthesized to investigate their inhibitory effects on nitric oxide production. nih.gov
Modification of the Carbonyl Group: The carbonyl group of the chalcone can be converted into other functional groups, such as oximes, hydrazones, or pyrazolines, leading to the formation of new classes of heterocyclic compounds with distinct biological profiles.
Introduction of Heterocyclic Rings: Incorporating heterocyclic rings into the chalcone structure, either as one of the aryl rings or as a substituent, is another common strategy to expand the chemical diversity and biological activity of chalcone derivatives.
These derivatization approaches allow for the fine-tuning of the physicochemical and pharmacological properties of chalcones, leading to the discovery of new compounds with enhanced potency and selectivity for various biological targets.
O-Methylation and O-Acetylation Reactions
Functionalization of chalcones through O-methylation and O-acetylation is a key strategy to modify their physicochemical properties. These reactions typically target precursor molecules bearing hydroxyl groups.
O-Methylation is crucial for producing methoxy-substituted chalcones like this compound from its polyhydroxy-analogs. The O-methylation of phenolic hydroxyl groups is a well-established transformation in organic synthesis. eurekaselect.com The reaction involves treating the hydroxyl-containing substrate with a methylating agent in the presence of a base. researchgate.net Common methylating agents include dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and diazomethane. eurekaselect.com To promote greener chemistry, reagents like dimethyl carbonate (DMC) are increasingly used as they are less toxic. researchgate.net The choice of base and solvent is critical, with potassium carbonate (K2CO3) in acetone (B3395972) or N,N-dimethylformamide (DMF) being a frequently used system. In addition to chemical synthesis, enzymatic O-methylation using O-methyltransferases (OMTs) offers a high degree of regioselectivity, which is particularly useful in complex natural product synthesis. nih.gov
O-Acetylation is another common derivatization reaction. It is used to convert hydroxyl groups on the chalcone scaffold into acetate (B1210297) esters. This is typically achieved by reacting the hydroxychalcone (B7798386) with an acetylating agent, most commonly acetic anhydride, in the presence of a basic catalyst like pyridine (B92270) or a catalytic amount of acid. eijppr.com This modification can influence the molecule's solubility and metabolic stability.
| Reaction | Reagent | Typical Catalyst/Conditions | Reference |
|---|---|---|---|
| O-Methylation | Dimethyl Sulfate (DMS) | K₂CO₃ / Acetone, reflux | eurekaselect.com |
| Methyl Iodide (MeI) | K₂CO₃ / DMF | eurekaselect.com | |
| Dimethyl Carbonate (DMC) | Phase Transfer Catalyst (e.g., PEG-800) / Base | researchgate.net | |
| O-Acetylation | Acetic Anhydride | Pyridine, room temperature | eijppr.com |
| Acetyl Chloride | Base (e.g., Triethylamine) / Inert solvent | rasayanjournal.co.in |
Formation of Heterocyclic Derivatives (e.g., Pyrazoles, Isoxazoles, Thiazoles)
The α,β-unsaturated ketone moiety of the chalcone core is a versatile synthon for constructing various five-membered heterocyclic rings, which are prominent pharmacophores. acs.org
Pyrazoles: Pyrazole (B372694) derivatives are commonly synthesized from chalcones through a condensation and cyclization reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, hydrazine hydrate). nih.gov The reaction is typically carried out by refluxing the chalcone and the hydrazine reagent in a suitable solvent such as ethanol or glacial acetic acid. The use of glacial acetic acid can both catalyze the reaction and serve as the solvent. The introduction of the pyrazole nucleus between the two aryl rings of the chalcone structure is a significant modification explored for pharmacological activity.
Isoxazoles: The synthesis of isoxazoles from chalcones is generally achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride. researchgate.net The reaction proceeds via cyclization and is often conducted in the presence of a base like sodium acetate, potassium hydroxide, or sodium hydroxide in a solvent such as ethanol or glacial acetic acid. Microwave-assisted synthesis has also been employed to improve reaction rates and yields.
Thiazoles: Thiazole-containing chalcones can be synthesized through several routes. One common method is the Claisen-Schmidt condensation of a thiazole-containing acetophenone with an aromatic aldehyde. Alternatively, thiazole (B1198619) rings can be constructed from the chalcone backbone. For instance, α-bromochalcones (prepared by bromination of the chalcone) can react with a thioamide (like thiourea) in what is known as the Hantzsch thiazole synthesis to yield aminothiazole derivatives.
| Target Heterocycle | Key Reagent | Typical Solvent/Catalyst | Reference |
|---|---|---|---|
| Pyrazole | Hydrazine Hydrate or Phenylhydrazine | Ethanol or Glacial Acetic Acid, reflux | nih.gov |
| Isoxazole | Hydroxylamine Hydrochloride | Sodium Acetate / Ethanol or Acetic Acid, reflux | researchgate.net |
| Thiazole | Thiourea or Thioamide (on α-halochalcone) | Ethanol, reflux | acs.org |
Spectroscopic and Analytical Characterization Techniques in Polymethoxychalcone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 3,4,2',4',6'-Pentamethoxychalcone, ¹H NMR and ¹³C NMR are the primary techniques used.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of a chalcone (B49325), the protons of the α,β-unsaturated system appear as distinct doublets. biointerfaceresearch.com For this compound, the protons on the aromatic rings and the methoxy (B1213986) groups will also show characteristic signals. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents.
¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. careerendeavour.com Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the chalcone core is typically observed at a downfield chemical shift (around 187-190 ppm). biointerfaceresearch.comnih.gov The carbons of the aromatic rings and methoxy groups also have characteristic chemical shift ranges.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~190 |
| α-CH | Doublet | ~125 |
| β-CH | Doublet | ~145 |
| Aromatic CH | Multiplets | ~100-160 |
| Methoxy (-OCH₃) | Singlets (~3.8-4.0) | ~55-60 |
Mass Spectrometry (MS) Applications in Compound Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₂₀H₂₂O₆), the expected exact mass can be calculated and compared to the experimentally determined mass from an HRMS analysis. sigmaaldrich.com Tandem mass spectrometry (MS/MS) techniques, such as GC-MS/MS and LC-MS/MS, can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.orgresearchgate.net This fragmentation pattern can be characteristic of the chalcone skeleton and the substitution pattern of the methoxy groups.
Common fragmentation patterns for chalcones in MS involve cleavage of the bonds adjacent to the carbonyl group and within the α,β-unsaturated system. The presence of multiple methoxy groups can also lead to characteristic losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O).
| Technique | Application |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurement to confirm the elemental composition (C₂₀H₂₂O₆). sigmaaldrich.com |
| Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) | Separates volatile compounds before MS analysis. Derivatization may be required for less volatile chalcones. Useful for identifying known compounds through library matching. researchgate.netyoutube.com |
| Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS) | Separates non-volatile compounds in solution before MS analysis. Ideal for the analysis of chalcones without derivatization. Provides structural information through fragmentation patterns. rsc.orgnih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.
In the IR spectrum of this compound, several key absorption bands are expected:
C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the α,β-unsaturated ketone carbonyl group. fabad.org.tr
C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the aromatic rings and the enone system are typically observed in the 1500-1600 cm⁻¹ region. fabad.org.tr
C-O Stretch: The stretching vibrations of the ether linkages of the methoxy groups will appear as strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy groups) appear just below 3000 cm⁻¹. vscht.cz
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) of α,β-unsaturated ketone | 1650-1680 (strong) |
| Aromatic C=C | 1500-1600 (variable) |
| Alkene C=C | ~1600-1640 (variable) |
| Aromatic C-O (ether) | ~1200-1275 (strong) |
| Aliphatic C-O (ether) | ~1000-1150 (strong) |
| Aromatic C-H | ~3000-3100 (variable) |
| Aliphatic C-H (in -OCH₃) | ~2850-2960 (variable) |
Chromatographic Methods for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the study of polymethoxychalcones, chromatographic methods are essential for isolating the compound of interest from reaction mixtures or natural extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chalcones. chromatographyonline.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is particularly effective for separating chalcones based on their polarity. The retention time of a compound in HPLC is a characteristic property that can be used for its identification when compared to a known standard.
Column Chromatography is a preparative technique used to purify larger quantities of a compound. A solid adsorbent, such as silica (B1680970) gel or alumina, is used as the stationary phase, and a solvent or solvent mixture flows through the column as the mobile phase. By carefully selecting the mobile phase, compounds with different polarities can be separated as they travel through the column at different rates. This method is crucial for obtaining pure this compound after its synthesis.
Structure Activity Relationship Sar Studies of Polymethoxychalcones
Influence of Substituent Patterns on Biological Potency and Selectivity
The arrangement of methoxy (B1213986) groups on the chalcone (B49325) scaffold is a key determinant of biological potency and selectivity. Research indicates that the presence of multiple methoxy groups often enhances activity, though the specific positioning is crucial. For instance, studies have shown that chalcones with a 3,4,5-trimethoxyphenyl group on the B ring are often more favorable for antiproliferative activity compared to those with other substitution patterns like a 4-chlorophenyl group. nih.gov
The substitution pattern on the A ring is also critical. The presence of methoxy groups at the 2', 4', and 6' positions, as seen in 3,4,2',4',6'-Pentamethoxychalcone, is a recurring motif in biologically active chalcones. Specifically, 2′-hydroxy-4′,6′-dimethoxychalcone has demonstrated significant antiproliferative and proapoptotic activity. mdpi.com This suggests that the dense methoxylation on the A-ring of the pentamethoxy derivative is a favorable feature for cytotoxicity.
| Compound | Substitution Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| This compound | 3,4-dimethoxy (Ring B); 2',4',6'-trimethoxy (Ring A) | Scaffold for potent derivatives | nih.gov |
| 2′-hydroxy-4′,6′-dimethoxychalcone | 4',6'-dimethoxy, 2'-hydroxy (Ring A) | Antiproliferative and proapoptotic activity (IC50: 9.18–46.11 µM) | mdpi.com |
| 3,3',4,4',5'-Pentamethoxychalcone | 3,4-dimethoxy (Ring B); 3',4',5'-trimethoxy (Ring A) | Selective anti-proliferative effect in Hep G2 cells | nih.gov |
| Chalcone with 3,4,5-trimethoxyphenyl B ring | 3,4,5-trimethoxy (Ring B) | Generally favorable for antiproliferative activity | nih.gov |
Role of Hydroxyl and Methoxy Groups in Modulating Activity
The interplay between hydroxyl (-OH) and methoxy (-OCH3) groups is a critical aspect of chalcone SAR. While both are electron-donating groups, they confer different properties to the molecule.
Hydroxyl groups are often essential for certain biological activities, particularly antioxidant effects, as they can readily donate a hydrogen atom. mdpi.com The number and position of free hydroxyl groups can directly correlate with a compound's ability to scavenge free radicals. mdpi.com However, the conversion of a hydroxyl group to a methoxy group, while potentially reducing in vitro activity in some assays, can have a beneficial effect on bioavailability. nih.gov Methoxylation increases the lipophilicity of the compound, which can enhance its ability to penetrate cell membranes. nih.gov
Studies directly comparing hydroxylated and methoxylated chalcones have found that the presence of methoxy groups can be more favorable for anticancer activity. researchgate.net For example, it has been reported that chalcones with methoxy groups exhibit greater anticancer activity than those with hydroxyl or halogen substituents. researchgate.net In the context of this compound, the complete methoxylation of the hydroxyl precursors likely contributes to its pharmacokinetic profile and specific biological activities. However, in some cases, a strategic placement of a hydroxyl group, such as at the 2'-position, can be crucial for activity, as seen in many potent 2'-hydroxychalcone (B22705) derivatives. nih.gov
| Functional Group | General Impact on Activity | Example/Observation | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Often crucial for antioxidant activity; can form key hydrogen bonds with biological targets. | The number of free hydroxyl groups often correlates with higher antioxidant activity. | mdpi.com |
| Methoxy (-OCH3) | Increases lipophilicity, enhancing cell membrane penetration and bioavailability. Often associated with potent anticancer activity. | Methoxylated flavonoids have been shown to penetrate cells more easily. Methoxy-substituted chalcones often show higher antiproliferative activity than unsubstituted derivatives. | nih.govresearchgate.net |
| -OH vs. -OCH3 | The conversion of -OH to -OCH3 can sometimes decrease in vitro activity but improve overall efficacy due to better pharmacokinetics. | Anticancer activity trend: OCH3 > OH > halogen. | researchgate.net |
Impact of Specific Structural Modifications (e.g., Prenylation, Halogenation, Heterocyclic Fusion)
To further enhance the biological potential of the chalcone scaffold, various structural modifications have been explored.
Prenylation : The attachment of a prenyl group (a five-carbon isoprenoid unit) can significantly enhance biological activity. Prenylation increases the hydrophobicity of the molecule, which can facilitate its interaction with and penetration of cellular membranes. mdpi.com A noteworthy example is the O-prenylation of 2′-hydroxy-3,4,4′,5,6′-pentamethoxychalcone, which resulted in a marked increase in antiproliferative activity. nih.gov This demonstrates that adding a prenyl group to a polymethoxylated chalcone core is a viable strategy for potency enhancement.
Halogenation : The introduction of halogen atoms (F, Cl, Br, I) to the aromatic rings of chalcones is another common strategy to modulate activity. Halogenation can alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding with target proteins. nih.gov For instance, the introduction of halogens into various molecular scaffolds has been shown to increase antimicrobial and anticancer activities. researchgate.netnih.gov This modification can also influence the metabolic stability of the compound.
Heterocyclic Fusion : Replacing one or both of the phenyl rings of the chalcone with a heterocycle, or fusing a heterocyclic ring to the core structure, can lead to novel compounds with improved activity and selectivity. scienceopen.com For example, chalcone-pyrazole hybrids have been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com The synthesis of a chalcone where the B-ring is a thiophene (B33073) heterocycle, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, resulted in a compound with anti-inflammatory and other beneficial biological effects. uece.br These hybrid molecules can interact with biological targets in unique ways not possible for their simple phenyl-ring counterparts.
Stereochemical Considerations and Conformation-Activity Relationships
Chalcones are flexible molecules due to the α,β-unsaturated ketone linker, which allows for different spatial arrangements of the two aromatic rings. fabad.org.tr This stereochemistry is crucial for their biological activity. researchgate.net
Chalcones can exist as E (trans) and Z (cis) isomers with respect to the α,β-double bond. The E isomer is generally more stable and has been found to be the more biologically active form in most cases. researchgate.net The planarity and conformation of the molecule are critical for its interaction with target enzymes or receptors.
The molecule can also adopt different conformations, described as s-cis and s-trans, based on the orientation of the carbonyl group relative to the double bond. Recent studies have highlighted that these conformational changes can significantly affect biological activity, with different conformers sometimes exhibiting vastly different potencies. jocpr.com For this compound, its ability to adopt a specific low-energy conformation is likely a key factor in its interaction with biological targets, and this conformation is dictated by the steric and electronic effects of the five methoxy groups.
Computational and in Silico Approaches in Polymethoxychalcone Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Modes and Affinities with Target Proteins
Extensive searches of scientific literature and databases were conducted to identify molecular docking studies involving 3,4,2',4',6'-Pentamethoxychalcone with various protein targets.
Tubulin: No specific molecular docking studies detailing the binding mode and affinity of this compound with tubulin have been reported in the available literature. While the chalcone (B49325) scaffold is known to interact with the colchicine (B1669291) binding site of tubulin, specific data for this pentamethoxy derivative is not available.
Cyclin-Dependent Kinases (CDKs): There are no published molecular docking simulations that specifically investigate the interaction between this compound and cyclin-dependent kinases.
DNA Gyrase: Computational studies on the binding interactions of this compound with DNA gyrase have not been found in the public domain.
COX Enzymes: In a study evaluating the COX-2 inhibitory activity of several chalcones, 2',3,4,4',6'-pentamethoxychalcone (an isomer of the title compound) was assessed. However, under the experimental conditions of that study, this compound did not exhibit inhibitory activity against COX-2.
DNA Binding Studies
No in silico or experimental studies specifically detailing the binding of this compound to DNA have been found in the reviewed literature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT has been applied to various chalcone derivatives to understand their structure-activity relationships, no specific DFT studies on this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Literature searches did not yield any QSAR models that specifically include this compound to predict its activity.
Reverse Molecular Docking for Target Identification (e.g., CDK1)
Reverse molecular docking is a computational technique used to identify potential macromolecular targets for a small molecule. There are no published studies that have employed reverse molecular docking to identify the protein targets of this compound. While this technique has been used for other chalcone derivatives to suggest potential targets like CDK1, no such data exists for the specific pentamethoxychalcone . nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of ADME properties is crucial in drug discovery to assess the pharmacokinetic profile of a compound. Despite the availability of numerous in silico tools for ADME prediction, no specific studies have been published that report the predicted ADME properties of this compound.
Future Perspectives and Research Directions for 3,4,2 ,4 ,6 Pentamethoxychalcone
Advancements in Synthetic Routes for Optimized Production and Scalability
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. uece.br This well-established method involves the base-catalyzed reaction of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For 3,4,2',4',6'-Pentamethoxychalcone, this would involve reacting 2',4',6'-trimethoxyacetophenone (B1218526) with 3,4-dimethoxybenzaldehyde (B141060).
Future advancements are aimed at optimizing this classical route for improved yields, purity, and scalability. Key areas of development include:
Catalyst Innovation: While traditional methods use strong bases like sodium hydroxide (B78521), research is exploring milder and more efficient catalysts, such as ethylenediamine (B42938) diacetate, to minimize side reactions and simplify purification. nih.gov
Solvent-Free and Green Chemistry Approaches: To enhance the environmental sustainability of the synthesis, solvent-free reaction conditions are being investigated. These methods can reduce waste and operational costs, making the process more suitable for large-scale industrial production. researchgate.net
Flow Chemistry: The transition from batch processing to continuous flow chemistry represents a significant leap in scalability. Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher consistency, improved yields, and enhanced safety, which are all critical for scalable production.
These synthetic advancements are crucial for making complex chalcones like this compound more accessible for extensive preclinical and potential clinical investigation.
Exploration of Novel Biological Targets and Therapeutic Applications
The therapeutic potential of methoxylated chalcones stems from their ability to interact with a diverse range of biological targets, leading to effects such as anti-cancer, anti-inflammatory, and neuroprotective activities. nih.govnih.gov The presence and position of methoxy (B1213986) groups on the aromatic rings significantly influence the compound's biological activity. nih.gov
Future research is focused on identifying and validating novel molecular targets to broaden the therapeutic applications of this chalcone (B49325) class.
Anti-cancer Targets: Beyond established effects on tubulin polymerization, new targets are continuously being explored. nih.gov Reverse molecular docking studies have suggested that some chalcone derivatives may target Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. nih.gov Other identified targets in cancer cells include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in tumor progression, and drug resistance proteins like ABCG2. nih.govnih.gov Furthermore, some chalcones have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and to upregulate heme oxygenase-1, which can have anti-metastatic effects. nih.govnih.gov
Anti-inflammatory Pathways: The anti-inflammatory properties of methoxylated chalcones are often linked to their ability to inhibit the production of nitric oxide (NO) in macrophages. nih.gov Computational studies have suggested interactions with cyclooxygenase (COX) enzymes, which are central to the inflammatory process. uece.br
Neurodegenerative Diseases: Given the structural flexibility and ability to cross the blood-brain barrier, chalcones are being investigated for applications in neurodegenerative diseases like Alzheimer's. nih.gov Their potential to inhibit acetylcholinesterase (AChE) and protect against Aβ-induced neurotoxicity are active areas of research. nih.gov
Development of Advanced Computational Models for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound and its analogues, these methods provide deep insights into their structure-activity relationships (SAR) and guide the design of new, more potent, and selective molecules.
Key computational strategies being developed and applied include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to screen virtual libraries of chalcone derivatives against known biological targets like tubulin, COX enzymes, or various kinases to identify promising candidates. uece.brnih.gov In silico simulations are also used to predict interactions with proteins involved in apoptosis and other key pathways. nih.gov
Rational Drug Design and Scaffold Hopping: Starting from a known active compound, computational methods can guide its modification to enhance potency and pharmacokinetic properties. nih.gov Techniques like 3D molecular similarity and electrostatic complementary methods are used to design novel derivatives with significantly improved activity. nih.gov
ADME/T Prediction: Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity (T) of compounds are crucial. nih.govuece.br These in silico predictions help in the early-stage selection of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development.
These advanced computational models enable a more rational, hypothesis-driven approach to drug design, saving time and resources in the search for new therapeutic agents based on the chalcone scaffold.
Preclinical Investigations of Efficacy and Mechanisms of Action
Thorough preclinical evaluation is essential to translate the potential of this compound and related compounds into viable therapeutic strategies. This involves a combination of in vitro cell-based assays and in vivo animal models to determine efficacy and elucidate the underlying mechanisms of action.
Recent preclinical findings for methoxylated chalcones have demonstrated significant activity:
Anti-proliferative and Cytotoxic Effects: Numerous studies have documented the ability of methoxylated chalcones to inhibit the growth of various cancer cell lines. For instance, analogues have shown potent activity against liver (Hep G2), colon (Colon 205), cervical (HeLa), and breast (MCF-7) cancer cells. nih.govnih.gov The mechanism often involves the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death). nih.govnih.govnih.gov
Anti-inflammatory Activity: Preclinical models have confirmed the anti-inflammatory potential of these compounds. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a hallmark of the inflammatory response. nih.gov Studies in zebrafish models have also shown a reduction in carrageenan-induced edema. uece.br
In Vivo Efficacy: The use of model organisms like the zebrafish allows for the evaluation of systemic effects. A heterocyclic chalcone derivative demonstrated hypoglycemic, antinociceptive, and anti-inflammatory effects in this model, highlighting the potential for multi-faceted therapeutic action. uece.br
The table below summarizes the reported preclinical efficacy of several methoxylated chalcone analogues, demonstrating the potent biological activity of this class of compounds.
| Compound Name | Biological Activity | Cell Line / Model | Efficacy (IC₅₀) |
| 3,3',4,4',5'-Pentamethoxychalcone | Anti-proliferative | Hep G2 | >100 µM |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Anti-proliferative | HeLa | 3.204 µM |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Anti-proliferative | MCF-7 | 3.849 µM |
| 3,3',4',5'-Tetramethoxychalcone | Anti-proliferative | Hep G2 | 1.8 µM |
| 3,3',4',5'-Tetramethoxychalcone | Anti-proliferative | Colon 205 | 2.2 µM |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | NO Production Inhibition | Macrophages | 0.3 µM |
| 3,3',4',5'-Tetramethoxychalcone | NO Production Inhibition | Macrophages | 0.3 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency.
Future preclinical work will continue to explore the efficacy of this compound in various disease models, further detailing its mechanism of action and paving the way for potential clinical development.
Q & A
Q. What synthetic routes are established for 3,4,2',4',6'-Pentamethoxychalcone, and how do reaction conditions affect yield?
The compound is synthesized via Claisen-Schmidt condensation of methoxy-substituted acetophenones with benzaldehyde derivatives. Protecting groups, such as methoxymethyl (MOM), are often used to prevent undesired side reactions. For example, 2',3,4,4',6'-Pentahydroxychalcone synthesis involves demethoxymethylation of protected intermediates . Reaction optimization (e.g., solvent, temperature) improves yields, with HPLC-DAD and NMR used to confirm purity (≥95%) and structure .
Q. How is structural characterization performed for this compound?
Spectroscopic techniques include 1H/13C NMR for methoxy group identification and mass spectrometry (MS) for molecular weight confirmation. Chromatographic methods like HPLC-ELSD ensure purity, while UV-Vis spectroscopy validates chalcone-specific absorbance patterns (e.g., λmax ~350 nm) .
Q. What in vitro models assess its antiproliferative activity?
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) are used with pIC50 values calculated from dose-response curves. Comparative studies with analogs (e.g., zerumbone, gossypol) highlight structural determinants of potency, such as methoxy vs. hydroxy substitutions .
Q. What natural sources yield this compound, and how is it extracted?
Found in Azolla pinnata and Citrus kinokuni, extraction involves methanol/ethanol solvent systems followed by column chromatography (e.g., silica gel). GC-MS/MS identifies it as a predominant phytochemical in plant extracts .
Advanced Research Questions
Q. How do metabolic studies inform its pharmacokinetic profile?
UHPLC-LTQ-Orbitrap MS identifies phase I/II metabolites in rat plasma, including hydroxylated and glucuronidated derivatives. These studies reveal rapid clearance, suggesting low oral bioavailability and the need for prodrug strategies .
Q. How does its methoxylation pattern influence CYP19 (aromatase) inhibition?
In metastatic breast cancer cells (MDA-MB-231), this compound reduces CYP19 protein levels by ~25% via Western blotting . Comparatively, analogs with fewer methoxy groups show weaker inhibition, highlighting the role of substitution density in enzyme interaction .
Q. What resolves contradictions in reported bioactivities across cell lines?
Discrepancies (e.g., higher potency in HCC vs. breast cancer models) are addressed by cell-specific receptor profiling (e.g., estrogen receptor status) and dose optimization studies . Purity verification via HPLC-DAD ensures activity comparisons are not confounded by impurities .
Q. How do computational models predict its activity vs. experimental data?
Machine learning models trained on chalcone libraries predict pIC50 values (e.g., 6.37 for HCC). Experimental validation uses MTT assays , with deviations prompting re-evaluation of molecular descriptors (e.g., logP, hydrogen bond donors) .
Q. What structural modifications enhance anti-inflammatory efficacy?
Introducing a 2′-hydroxy group (as in 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone) increases iNOS inhibition by ~30% compared to the parent compound. SAR studies use NF-κB luciferase reporter assays to quantify pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
